molecular formula C8H6ClN3O B8545947 N-(6-chloro-5-cyanopyridin-3-yl)acetamide

N-(6-chloro-5-cyanopyridin-3-yl)acetamide

Cat. No.: B8545947
M. Wt: 195.60 g/mol
InChI Key: NCZUOILRQFPNIT-UHFFFAOYSA-N
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Description

N-(6-chloro-5-cyanopyridin-3-yl)acetamide is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an acetamido group at the 5-position and a chlorine atom at the 2-position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-5-cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetamido group being introduced through nucleophilic substitution.

Another method involves the use of nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile to produce 2-chloronicotinic acid, which can then be acetylated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-5-cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

    Acetylation: The compound can undergo acetylation reactions to introduce additional acetamido groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinonitriles.

    Hydrolysis: 2-chloronicotinic acid.

    Acetylation: Derivatives with additional acetamido groups.

Scientific Research Applications

N-(6-chloro-5-cyanopyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-chloro-5-cyanopyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, in nitrilase-catalyzed reactions, the compound binds to the active site of the enzyme, leading to hydrolysis of the nitrile group and formation of the corresponding carboxylic acid . This interaction is facilitated by the presence of the acetamido and chlorine substituents, which influence the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-5-cyanopyridin-3-yl)acetamide is unique due to the presence of both the acetamido and chlorine substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

N-(6-chloro-5-cyanopyridin-3-yl)acetamide

InChI

InChI=1S/C8H6ClN3O/c1-5(13)12-7-2-6(3-10)8(9)11-4-7/h2,4H,1H3,(H,12,13)

InChI Key

NCZUOILRQFPNIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(N=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-2-chloronicotinonitrile (2.6 g, 0.017 m) and acetic anhydride (50 ml) was heated at reflux for 30 minutes. After cooling to 25°, the reaction mixture was poured into water, neutralized with saturated Na2CO3 solution and extracted with CH2Cl2. The organic layer was dried over Na2SO4, filtered and concentrated to dryness. The residue was recrystallized from benzene/hexane to yield 2.5 g (76% yield) of 5-acetamido 2-chloronicotinonitrile.
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